![molecular formula C7H10O4 B2807759 1-(羟甲基)-2-氧杂双环[2.1.1]己烷-4-羧酸 CAS No. 2416234-08-5](/img/structure/B2807759.png)

1-(羟甲基)-2-氧杂双环[2.1.1]己烷-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

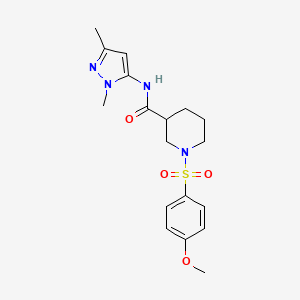

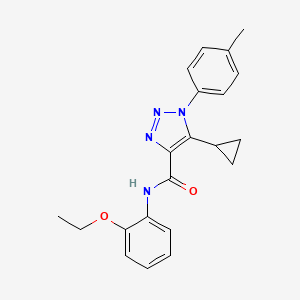

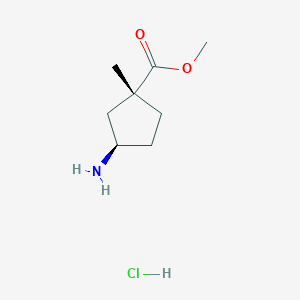

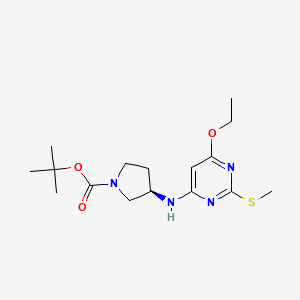

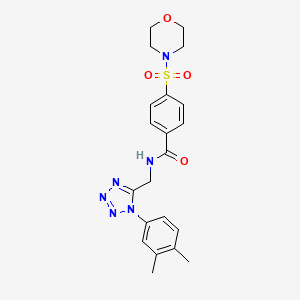

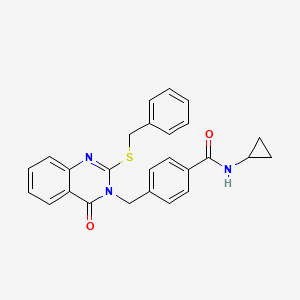

“1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid” is a type of bicyclo[2.1.1]hexane, which is a class of compounds that are increasingly important in pharmaceutical chemistry . These compounds can serve as useful building blocks and replacements for disubstituted benzene rings in drug candidates . They are precursors to conformationally constrained β-amino acids with potential to form oligomers with definite secondary structures .

Synthesis Analysis

The synthesis of these types of compounds can be achieved through various methods. One approach is the use of photochemistry to access new building blocks via [2+2] cycloaddition . This process can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . Another method involves the regioselective introduction and transformation of substituents at the C1 carbon .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a bicyclic ring system. The combination of the ring structure and the presence of two substituents at C2 has been attributed as the source of the oligomers’ secondary structure . The two C2 substituents sterically force the amide carbonyl to be in an s-trans conformation .Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and can lead to a variety of products. For instance, the intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes can give the desired 1,4-disubstituted bicyclo[2.1.1]hexanes . The reactions can be performed under irradiation with 414 nm light from a high-power LED .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their bicyclic structure. For instance, the axial C-C bond causes 1,3-diaxial interactions to occur in cis-decalin making it roughly 8.4 kJ/mol less stable than trans-decalin . This amount of 1,3-diaxial steric strain is roughly equivalent to that of an ethyl substituent attached to a cyclohexane ring .科学研究应用

合成与结构分析

虽然没有直接提及,但化合物 1-(羟甲基)-2-氧杂双环[2.1.1]己烷-4-羧酸与多种已合成并分析其结构性质的双环和氧杂双环化合物密切相关。例如,Kirmse 和 Mrotzeck (1988) 讨论了 2-氧杂双环[2.1.1]己烷衍生物的合成和核磁共振光谱比较,重点介绍了此类化合物的化学反应性和构型分析。这项研究为理解结构相似的化合物的行为和潜在应用奠定了基础知识 (Kirmse & Mrotzeck, 1988)。

潜在的抗抑郁应用

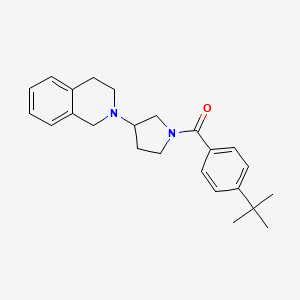

Bonnaud 等人 (1987) 合成了一系列 1-芳基-2-(氨基甲基)环丙烷羧酸衍生物,显示出作为潜在抗抑郁剂的希望。尽管核心结构不同于 1-(羟甲基)-2-氧杂双环[2.1.1]己烷-4-羧酸,但该研究表明了相关双环化合物的治疗潜力。这表明具有相似官能团的双环化合物可能有药理学应用 (Bonnaud et al., 1987)。

新颖的合成途径和应用

探索新的合成途径以及双环化合物在药物开发中的应用正在进行中。例如,史蒂文斯和金普 (1996) 报道了 2-氮杂双环[2.1.1]己烷的合成,展示了生成双环结构的创新方法,这些结构可以用作药物发现的支架,包括类似于 1-(羟甲基)-2-氧杂双环[2.1.1]己烷-4-羧酸的结构 (Stevens & Kimpe, 1996)。

高级有机合成和药物设计

进一步展示了双环化合物的多功能性,Avenoza 等人 (1999) 完成了构象受限 4-羟脯氨酸的不对称合成。此类研究强调了双环骨架在具有潜在药物应用的复杂有机分子的设计和合成中的效用,可能扩展到类似于 1-(羟甲基)-2-氧杂双环[2.1.1]己烷-4-羧酸的化合物 (Avenoza et al., 1999)。

作用机制

The mechanism of action of these compounds is largely dependent on their structure. The C1 substituent and the 1,3-methano bridge may mimic the expected s-trans conformational bias expected for the oligomers of disubstituted carboxylic acid . This can lead to increasingly ordered secondary folding structure with increasing oligomer length .

未来方向

The future directions in the research and development of these compounds are promising. They are playing an increasingly important role in pharmaceutical chemistry . There is a need for a general synthetic route to these compounds if their potential as bioisosteres is to be realized . The development of new 1,2-disubstituted bicyclo[2.1.1]hexane modules could open the gate to sp3-rich new chemical space .

属性

IUPAC Name |

1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-3-7-1-6(2-7,4-11-7)5(9)10/h8H,1-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJACNLZILDBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(OC2)CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-ethoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2807694.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807695.png)

![N-[2-(furan-2-ylmethylsulfamoyl)ethyl]benzamide](/img/structure/B2807697.png)

![2-(ethylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2807699.png)